![molecular formula C17H22N4O B2471714 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-dimethylbenzamide CAS No. 1448071-42-8](/img/structure/B2471714.png)
N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzamide derivative with a pyrimidine ring and dimethylamino groups attached. Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 in the ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The amide group might undergo hydrolysis, and the pyrimidine ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined experimentally. These properties are influenced by factors such as the functional groups present and the overall structure of the compound .科学的研究の応用
Reductive Chemistry and Cytotoxicity Enhancement
The novel hypoxia-selective cytotoxin, through its selective toxicity for hypoxic cells, is attributed to oxygen-inhibited enzymatic reduction, demonstrating the compound's potential for targeted cancer therapy. The study of its reductive chemistry helps in understanding the selective toxicity towards hypoxic tumor cells, which is crucial for developing more effective cancer treatments (Palmer et al., 1995).
Cyclin-Dependent Kinase Inhibition
The synthesis and analysis of related compounds have led to the discovery of potent cyclin-dependent kinase inhibitors. These findings are significant in cancer research, as CDKs play a crucial role in cell cycle regulation. Inhibitors can potentially stop the proliferation of cancer cells, providing a pathway for new cancer therapies (Wang et al., 2004).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
The evaluation of nitrogen mustard analogues derived from related compounds for GDEPT in cancer treatment shows promising results. This approach involves activating non-toxic prodrugs into toxic drugs within the tumor by a specific enzyme, providing a targeted cancer treatment strategy (Friedlos et al., 1997).
Nucleic Acid Binding and Antitumor Activity
Studies on similar compounds have shown strong binding to DNA, leading to the inhibition of topoisomerase II, an enzyme critical for DNA replication and cell division. This property is explored for developing new antitumor agents, highlighting the potential for such compounds in cancer therapy (Spychała et al., 1995).
Bioactivation and DNA-DNA Interstrand Crosslinking
Research on the bioactivation of related prodrugs to form DNA-DNA interstrand crosslinking species suggests a mechanism for inducing cytotoxicity in cancer cells. Understanding the bioactivation process is crucial for developing effective cancer treatments by enhancing the cytotoxic effects of prodrugs (Knox et al., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-10-7-8-11(2)14(9-10)16(22)20-15-12(3)18-17(21(5)6)19-13(15)4/h7-9H,1-6H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAQBKXNRQUNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。